(pent-4-yn-2-yl)benzene

Catalog No.
S6443891
CAS No.
186644-16-6
M.F
C11H12
M. Wt
144.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(pent-4-yn-2-yl)benzene

CAS Number

186644-16-6

Product Name

(pent-4-yn-2-yl)benzene

Molecular Formula

C11H12

Molecular Weight

144.2

(Pent-4-yn-2-yl)benzene is an organic compound characterized by the presence of a pent-4-yne chain attached to a benzene ring. Its molecular formula is C11H12C_{11}H_{12}, and it features a linear alkyne functional group, which contributes to its unique chemical properties. The compound's structure includes a carbon chain with a triple bond located at the fourth carbon, making it a member of the alkyne family. The compound can be represented by the following structural formula:

text
C≡C |C6H5—C—C—C—C

This configuration allows for various

(pent-4-yn-2-yl)benzene is unlikely to have a specific biological mechanism of action due to its simple structure. It may, however, interact with other molecules through various mechanisms depending on the context. For example, the alkyne group could participate in hydrogen bonding or pi-pi stacking interactions.

  • Flammability: Alkyne-containing compounds can be flammable. Proper handling and storage are necessary.
  • Reactivity: Alkynes can react explosively under certain conditions. Consult with a safety data sheet (SDS) for specific handling instructions if this compound becomes commercially available.
  • Benzene ring

    The benzene ring is a highly stable aromatic structure found in many important molecules in chemistry. It can participate in various reactions and can be modified to introduce new functionalities .

  • Terminal alkyne

    The alkyne group (-C≡C-) is a reactive functional group that can undergo various addition reactions and can be used as a building block for more complex molecules .

Here are some potential research areas where (pent-4-yn-2-yl)benzene could be involved:

  • Organic synthesis

    (pent-4-yn-2-yl)benzene could be used as a starting material for the synthesis of more complex molecules. The alkyne group can be reacted with different reagents to introduce new functionalities, while the benzene ring can provide a stable platform for further modifications.

  • Material science

    The combination of the rigid benzene ring and the reactive alkyne group could be interesting for the development of new materials with specific properties. For instance, the alkyne group could be used to crosslink polymer chains, while the benzene ring could provide rigidity and stability.

  • Medicinal chemistry

    The presence of the alkyne group allows for the attachment of various functional groups that could be relevant for drug development. By strategically modifying (pent-4-yn-2-yl)benzene, researchers could potentially create new molecules with specific biological activities.

The reactivity of (pent-4-yn-2-yl)benzene is primarily influenced by its alkyne and aromatic functionalities. Key types of reactions include:

  • Oxidation: The alkyne group can undergo oxidation to form diketones or carboxylic acids, typically using reagents such as potassium permanganate or osmium tetroxide.
  • Reduction: The compound can be reduced to yield corresponding alkenes or alkanes, often utilizing hydrogen gas in the presence of palladium catalysts.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.

The synthesis of (pent-4-yn-2-yl)benzene can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base. For example, starting from 4-bromobenzene and 1-pentyne can yield (pent-4-yn-2-yl)benzene .
  • Alkylation Reactions: The compound can also be synthesized via alkylation of benzene derivatives using appropriate alkyl halides under basic conditions.
  • Sequential Functionalization: Another approach involves functionalizing a substituted benzene through multiple steps, including oxidation and reduction processes to introduce the desired alkyne functionality.

(pent-4-yn-2-yl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Compounds with alkyne functionalities are often used in the development of polymers and materials due to their unique properties.
  • Chemical Research: It is utilized in research settings for studying reaction mechanisms involving alkynes and aromatic compounds.

Interaction studies involving (pent-4-yn-2-yl)benzene focus on its reactivity with other chemical species. For instance, its ability to undergo electrophilic aromatic substitution allows it to interact with various electrophiles, leading to substituted products that may have enhanced properties or biological activities. Additionally, studies on its interaction with transition metal catalysts can provide insights into its potential use in catalysis .

Several compounds share structural similarities with (pent-4-yn-2-yl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-OctyneAn aliphatic alkyne with an eight-carbon chainLonger carbon chain compared to (pent-4-yn-2-yl)benzene
3-HexyneA six-carbon alkyne with a triple bond at the third carbonDifferent position of the triple bond
1-PentyneA straight-chain five-carbon alkyneSimplest structure among similar compounds
PhenylacetyleneA phenyl group attached to an ethyneContains a phenyl group but lacks additional carbon chains

Uniqueness: (pent-4-yn-2-yl)benzene is distinguished by its specific linear arrangement and position of the triple bond, which may confer unique chemical reactivity and potential biological interactions compared to other similar compounds. This structural variation influences its stability, reactivity patterns, and possible applications in synthetic chemistry and material science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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